molecular formula C13H23NO3 B1470023 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid CAS No. 1490581-63-9

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid

Cat. No. B1470023
M. Wt: 241.33 g/mol
InChI Key: OFOGEVQBTRUOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is a chemical compound with the formula C13H23NO3 and a molecular weight of 241.33 . It is often used in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of piperidine derivatives and related compounds have been a focal point of research, given their potential in various scientific applications. For example, the thermal degradation of 1-deoxy-1-piperidino-d-fructose revealed insights into the stability and reactivity of piperidine derivatives under specific conditions, shedding light on their potential uses in chemical syntheses and industrial applications Mills, Baker, & Hodge, 1970. Similarly, research on the synthesis and electrochemical studies of novel Mannich bases bearing the pyrazolone moiety, which involve piperidine in their structure, contributes to understanding their chemical behavior and potential as electroactive materials Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013.

Biological Activities

The exploration of biological activities of compounds related to 2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid has led to discoveries in pharmacology and biochemistry. For instance, the synthesis and evaluation of antitubercular and antifungal activities of novel thiadiazole derivatives, which include piperidine as a structural component, highlight the potential of these compounds in developing new therapeutic agents Syed, Alagwadi, & Alegaon, 2013.

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of piperidine derivatives also contribute to the broader understanding of such compounds. For example, the study of amino-acids and peptides involving N-(piperidino-oxycarbonyl)amino-acids elucidates the versatility of piperidine derivatives in peptide synthesis, demonstrating their utility in constructing complex organic molecules Stevenson & Young, 1969.

Advanced Synthesis Techniques

Advanced synthesis techniques involving piperidine derivatives, such as the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employing intermolecular [2+2]-photocycloaddition, showcase the innovative approaches to creating cyclic γ-aminobutyric acid analogues. These studies not only advance synthetic methodologies but also open new avenues for the development of bioactive compounds Petz, Allmendinger, Mayer, & Wanner, 2019.

properties

IUPAC Name

2-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOGEVQBTRUOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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